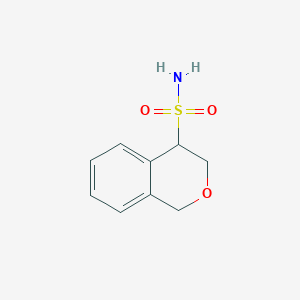

Isochroman-4-sulfonamide

Description

Historical Context of Isochroman (B46142) and Sulfonamide Scaffolds in Drug Discovery

The journey to understanding the potential of isochroman-4-sulfonamide begins with an appreciation of its constituent parts. The isochroman scaffold, an oxygen-containing heterocycle, is a structural motif present in numerous bioactive natural products and synthetic compounds. researchgate.netnih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including antihypertensive, antimicrobial, antioxidant, anti-inflammatory, and antitumor effects. researchgate.netnih.gov The versatility of the isochroman ring system has made it a privileged structure in the design of novel therapeutic agents. researchgate.net

Similarly, the sulfonamide functional group (-SO₂NH₂) has a rich history in medicine, most notably with the advent of sulfa drugs, the first class of synthetic antibiotics. rsc.orgnih.gov Beyond their antibacterial properties, sulfonamides have demonstrated a broad spectrum of biological activities, leading to their incorporation into drugs for treating a variety of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. nih.govresearchgate.net The development of cyclic sulfonamides, or sultams, has further expanded the therapeutic potential of this class of compounds. rsc.org

Rationale for Investigating the this compound Core in Bioactive Compounds

The strategic combination of the isochroman and sulfonamide scaffolds into the singular this compound core is driven by the principle of molecular hybridization. This approach aims to synergize the distinct pharmacological properties of each moiety to create novel compounds with enhanced or unique biological activities. The isochroman component can provide a rigid and defined three-dimensional structure, potentially leading to specific interactions with biological targets, while the sulfonamide group can engage in crucial hydrogen bonding and other interactions, a key feature for potent biological activity. ontosight.ai The exploration of this hybrid scaffold is a rational approach to developing new chemical entities with potential therapeutic applications.

Overview of Current Research Landscape Pertaining to this compound Analogues

Current research into this compound analogues, while still in its early stages, is beginning to reveal the therapeutic potential of this chemical class. Investigations have primarily focused on the synthesis of various derivatives and the evaluation of their biological activities. For instance, studies have explored the synthesis of N-substituted isochroman-1-ylmethyl-benzenesulfonamides and screened them for activity against various biological targets. ontosight.ai

A notable area of investigation has been the synthesis of isochroman-4-one (B1313559) derivatives, which are closely related to the isochroman scaffold. Researchers have designed and synthesized hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 with arylpiperazine moieties, identifying them as novel α1-adrenergic receptor antagonists with potential antihypertensive activity. nih.gov Further modifications, such as the introduction of nitric oxide-releasing functionalities to the isochroman-4-one core, have also been explored to enhance their antihypertensive effects. acs.orgresearchgate.netcpu.edu.cn

Additionally, research into 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonamides has been conducted, involving their synthesis and preliminary evaluation for anticancer activity. bioorganica.com.uaresearchgate.net While the initial results for some of these specific derivatives did not show significant cytotoxicity, the synthetic methodologies developed are valuable for creating a broader library of isochroman-based sulfonamides for further screening. bioorganica.com.uaresearchgate.net The synthesis of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has also been explored, though challenges with the stability of the lactone ring have been noted. bioorganica.com.ua

Interactive Data Table: Research on Isochroman-Based Sulfonamide Analogues

| Lead Compound/Scaffold | Target/Application | Key Findings |

| N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzenesulfonamide | Antimicrobial, anti-inflammatory, anticancer | Screened for activity against several targets, indicating potential in medicinal chemistry. ontosight.ai |

| 7,8-Dihydroxy-3-methyl-isochromanone-4 Hybrids | Antihypertensive (α1-adrenergic receptor antagonists) | Some hybrids showed potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov |

| Isochroman-4-one Derivatives | Antihypertensive | Introduction of nitric oxide-releasing moieties enhanced antihypertensive activity. acs.orgresearchgate.netcpu.edu.cn |

| 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides | Anticancer | Synthesized and evaluated, but no significant cytotoxicity was observed in initial studies. bioorganica.com.uaresearchgate.net |

| Amino Acid Derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride | General Bioactivity | Synthesis explored, but challenges with lactone ring stability were encountered. bioorganica.com.ua |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

3,4-dihydro-1H-isochromene-4-sulfonamide |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |

InChI Key |

GUWWXVWWKRSBEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)S(=O)(=O)N |

Origin of Product |

United States |

Exploration of Biological Activities and Preclinical Pharmacological Investigations of Isochroman 4 Sulfonamide Analogues

Enzyme Inhibition Studies of Isochroman-Sulfonamide Compounds

Isochroman-based sulfonamides have been systematically evaluated for their ability to inhibit key enzymes involved in pathological processes. These studies have unveiled specific structural features that govern their inhibitory potency and selectivity.

While direct studies on isochroman-4-sulfonamide as a carbonic anhydrase (CA) inhibitor are not prevalent, research on structurally related chromone-based sulfonamides provides valuable insights. nih.gov Sulfonamides are a well-established class of CA inhibitors, functioning by coordinating with the zinc ion in the enzyme's active site. mdpi.com

Studies on chromone-based sulfonamides have shown that these compounds can act as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com For instance, certain chromone (B188151) sulfonamides demonstrated weak inhibition against cytosolic isoforms hCA I and II but were potent inhibitors of tumor-associated hCA IX and XII. nih.gov This selectivity is significant as hCA IX and XII are overexpressed in many tumors and contribute to cancer progression. mdpi.com The primary SO2NH2 group was identified as a key feature for the inhibitory activity of these compounds. nih.gov

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by Chromene-Based Sulfonamides

| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

| 6e | 246.7 | |||

| 6i | 213.6 |

Data sourced from a study on chromene-containing aromatic sulfonamides. mdpi.com

A significant breakthrough in the study of isochroman-related compounds is the discovery of isoquinoline (B145761) sulfonamides as allosteric inhibitors of DNA gyrase. nih.govnih.gov DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.gov

An initial screening of a small-molecule library identified an isoquinoline sulfonamide hit, which was subsequently optimized to yield a more potent antibacterial agent, LEI-800. nih.gov This compound demonstrated activity against fluoroquinolone-resistant clinical isolates of Escherichia coli. nih.gov

Cryogenic electron microscopy (cryo-EM) studies revealed that LEI-800 binds to an allosteric, hydrophobic pocket in the GyrA subunit of the DNA gyrase-DNA complex. nih.govnih.gov This binding site is distinct from that of fluoroquinolones and other known gyrase inhibitors, indicating a novel mode of action. nih.govnih.gov The compound allosterically inhibits the DNA cleavage function of the enzyme. nih.gov LEI-800 was found to be an effective inhibitor of gyrase from both E. coli and P. aeruginosa, with IC50 values of 103 and 96 nM, respectively. nih.gov

The isochroman (B46142) scaffold has been incorporated into molecules targeting other enzymes as well. For example, derivatives of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one have been synthesized and evaluated for various biological activities, although not always with a sulfonamide moiety. researchgate.net

Receptor Ligand Binding and Modulation Research

The versatility of the isochroman structure is further demonstrated by its use in developing ligands for various receptors, particularly those involved in cardiovascular regulation.

Alpha-1 adrenergic receptor antagonists are a class of drugs that inhibit the action of catecholamines at these receptors, leading to smooth muscle relaxation. wikipedia.org They are primarily used in the treatment of hypertension and benign prostatic hyperplasia. wikipedia.orgnih.gov

Research has shown that hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) with an arylpiperazine moiety, a known pharmacophore of the α1-adrenergic receptor antagonist naftopidil, possess potent α1-adrenergic receptor antagonistic activity. researchgate.net Several of these hybrid compounds exhibited significant in vitro vasodilation potency. researchgate.net Furthermore, a series of 1-(alkylamino)isochromans were investigated and found to act as alpha-1 adrenergic receptor antagonists. nih.gov One such compound, 1-[2-(3,4-dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine, was shown to block the pressor effects of norepinephrine (B1679862) and phenylephrine, with binding data confirming α1-adrenergic receptor blockade. nih.gov

The isochroman framework has also been explored for its potential to interact with other receptor systems. For instance, isochroman and isothiochroman (B1214466) analogues of lasofoxifene (B133805) were synthesized to investigate their binding to estrogen receptors (ER). nih.gov These compounds showed equipotent binding affinities for ER isoforms. nih.gov Additionally, novel hybrids of natural isochroman-4-one (B1313559) bearing N-substituted isopropanolamine have been synthesized and evaluated as potential antihypertensive candidates, suggesting interactions with adrenergic receptors. cpu.edu.cn

In Vitro Cellular Activity Assessments

In vitro studies provide the foundational understanding of a compound's biological effects at a cellular level. For this compound analogues, research has primarily focused on related structures, offering clues to their potential activities.

Antiproliferative and Cytotoxicity Evaluation in Cancer Cell Lines

The search for novel anticancer agents is a significant area of drug discovery. Sulfonamides, in particular, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. bioorganica.com.ua

Investigations into sulfonamide derivatives of the isochroman family have been conducted. A study involving a series of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonamides , which are structurally related to isochroman-4-sulfonamides but possess an isochromenone core, were evaluated for their antitumor activity. bioorganica.com.uabioorganica.com.ua These compounds were tested against a panel of 60 human cancer cell lines. bioorganica.com.ua The results indicated that the investigated sulfonamides did not exhibit significant antiproliferative activity or appreciable cytotoxicity at the tested concentrations. bioorganica.com.uabioorganica.com.ua The average percent of cancer cell growth was reported to be in the range of 95-104% when exposed to a 10⁻⁵ M solution of the test compounds. bioorganica.com.ua

It is important to note that these findings are for isochromenone-based sulfonamides, and specific data on the cytotoxicity of true this compound analogues against cancer cell lines is not extensively documented in the available literature.

Investigations of Anti-inflammatory Mechanisms in Cell Models

Chronic inflammation is a key factor in numerous diseases, and many therapeutic strategies aim to modulate inflammatory pathways. Sulfonamide-containing compounds have been explored for their anti-inflammatory potential. d-nb.infomdpi.comresearchgate.net For instance, novel hybrids of dihydropyrimidine (B8664642) and sulfonamide have been developed and tested as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. researchgate.net Similarly, sulfonamide derivatives of gallic acid have demonstrated concentration-dependent anti-inflammatory activity in protein denaturation and COX-2 inhibition studies. mdpi.com

While the broader class of sulfonamides shows promise, specific research focusing on the anti-inflammatory mechanisms of this compound analogues in cellular models has not been extensively reported.

Studies on Vasodilation Efficacy in Isolated Tissue Models

Compounds with vasodilatory properties are crucial for the treatment of cardiovascular conditions like hypertension. Research in this area has touched upon the isochroman scaffold, though not typically with a sulfonamide at the 4-position. Studies have been conducted on isochroman-4-one derivatives, which lack the sulfonamide group, and have shown these compounds to possess in vitro vasodilation potency. researchgate.netnih.gov For example, a series of hybrids combining the isochroman-4-one scaffold with an arylpiperazine moiety were identified as novel α1-adrenergic receptor antagonists with vasodilation capabilities. nih.gov Other research has focused on isoquinoline-5-sulfonamide (B1244767) derivatives, which possess a different heterocyclic core, and have demonstrated vasodilatory action. nih.gov

However, specific studies detailing the vasodilation efficacy of this compound analogues in isolated tissue models are not prominent in the current scientific literature.

Preclinical Antimicrobial Activity in Bacterial Strains

The sulfonamide functional group is historically significant in the field of medicine for its antimicrobial properties. bioorganica.com.uapjps.pk Sulfa drugs act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ontosight.ai Numerous studies have reported the synthesis of novel sulfonamide derivatives and their evaluation against various bacterial strains, demonstrating a wide range of activity against both Gram-positive and Gram-negative bacteria. pjps.pkeurjchem.comnih.gov

In Vivo Efficacy Studies in Non-Human Preclinical Models

Following promising in vitro results, compounds are often advanced to in vivo models to assess their efficacy and action within a whole organism.

Assessment of Antihypertensive Activity in Animal Models

The development of new antihypertensive agents is a critical area of pharmaceutical research. In vivo animal models, such as spontaneously hypertensive rats (SHRs), are standard for evaluating the blood pressure-lowering effects of new compounds. researchgate.netnih.gov

Research into the isochroman scaffold has identified promising antihypertensive candidates. Notably, derivatives of 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) , a natural product, have been synthesized and evaluated. nih.govnih.gov Hybrids of XJP analogues have demonstrated the ability to significantly reduce systolic and diastolic blood pressure in SHRs. nih.govnih.gov For instance, one potent isochroman-4-one hybrid was found to reduce blood pressure by over 40% in SHRs. nih.gov Another study on isochroman-4-one hybrids bearing a piperazine (B1678402) moiety also reported significant reductions in blood pressure in SHRs, with an efficacy comparable to the established drug naftopidil. nih.gov

These studies highlight the potential of the isochroman-4-one core in developing antihypertensive drugs. However, in vivo efficacy studies specifically assessing the antihypertensive activity of this compound analogues in animal models have not been identified in the surveyed scientific literature.

Cardioprotective Effects in Animal Models of Cardiac Hypertrophy

No studies were found that investigated the effects of this compound analogues in animal models of cardiac hypertrophy.

Other Pharmacological Effects in Disease Models

No studies were found that investigated other pharmacological effects of this compound analogues in any disease models.

Structure Activity Relationship Sar Studies and Rational Design of Isochroman 4 Sulfonamide Derivatives

Identification of Key Pharmacophoric Elements within the Isochroman-Sulfonamide Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the isochroman-4-sulfonamide scaffold, the key pharmacophoric elements can be dissected into two primary components: the rigid isochroman (B46142) ring system and the flexible sulfonamide group.

The Isochroman-4-one (B1313559) Core : This bicyclic ether provides a conformationally restricted backbone. Its rigid nature is crucial as it positions substituents in a well-defined spatial orientation, which can facilitate precise interactions with a target protein's binding pocket. The oxygen atom within the ring and the ketone at the 4-position can act as hydrogen bond acceptors, further anchoring the molecule to its biological target.

The Sulfonamide Group (-SO₂NHR) : The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, famously acting as a zinc-binding group in metalloenzyme inhibitors like carbonic anhydrases and matrix metalloproteinases. nih.gov The nitrogen and oxygen atoms are potent hydrogen bond donors and acceptors. mdpi.com The acidity of the sulfonamide proton can be modulated by the 'R' group, influencing its ionization state and binding capabilities.

A concrete, albeit highly specific, example of a bioactive molecule incorporating this scaffold is found in patent literature describing spiro-sulfonamide derivatives as inhibitors of the Myeloid cell leukemia-1 (MCL-1) protein, a key target in cancer therapy. google.com In these complex molecules, the isochroman moiety serves as a structural anchor, projecting other parts of the molecule into the necessary orientation for binding.

Influence of Substituent Position and Electronic Properties on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives would be highly dependent on the nature and position of substituents on both the isochroman ring and the sulfonamide group. While specific SAR data tables for a broad series of this compound derivatives are not available in the reviewed literature, the principles of such an analysis can be illustrated.

Substituents on the aromatic portion of the isochroman ring can significantly alter electronic properties and steric profile. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), alkyl groups) can modulate the reactivity of the scaffold and its interaction with target residues. Similarly, substitutions on the aryl group of an arylsulfonamide tail can fine-tune binding affinity and selectivity.

To demonstrate how such data is typically presented, the following interactive table illustrates a hypothetical SAR study for a generic protein target.

Illustrative SAR Table for this compound Derivatives This table is for illustrative purposes only and does not represent real experimental data.

| Compound ID | Isochroman Substituent (R¹) | Sulfonamide Substituent (R²) | Potency (IC₅₀, nM) | Notes |

|---|---|---|---|---|

| 1a | H | H | 500 | Unsubstituted parent compound. |

| 1b | 7-Methoxy | H | 250 | Electron-donating group at C7 doubles potency, suggesting a hydrophobic or H-bond acceptor pocket. |

| 1c | 7-Chloro | H | 450 | Electron-withdrawing group at C7 is well-tolerated but offers no improvement over parent. |

| 1d | H | 4-Methylphenyl | 100 | Adding a substituted phenyl group to the sulfonamide significantly increases potency. |

| 1e | 7-Methoxy | 4-Methylphenyl | 25 | Combination of beneficial substituents shows a synergistic effect, leading to a highly potent compound. |

| 1f | 6-Methoxy | 4-Methylphenyl | 300 | Moving the methoxy group to the C6 position reduces potency, highlighting the importance of substituent position. |

This illustrative data shows that small changes, such as adding a methoxy group at position C7 or a methylphenyl group on the sulfonamide, could theoretically lead to significant gains in potency. The positional isomer (1f) demonstrates that the specific location of a substituent is critical for optimal target engagement.

Conformational Analysis and Bioactive Conformations of this compound Analogues

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. For a semi-rigid scaffold like this compound, understanding the preferred low-energy conformations is vital. The "bioactive conformation" is the specific three-dimensional shape that the molecule adopts when it binds to its biological target. nih.gov This conformation may not necessarily be the lowest-energy conformation of the molecule in solution. nih.gov

Studies on simpler benzenesulfonamides have shown that weak intramolecular interactions can significantly influence conformational preferences. mdpi.com For instance, the orientation of the amino group relative to the S=O bonds in the sulfonamide "tail" can be critical. mdpi.com In the case of this compound, key considerations would include:

The puckering of the non-aromatic portion of the isochroman ring.

The rotational freedom around the bond connecting the isochroman core to the sulfonamide group.

The orientation of the terminal R-group on the sulfonamide nitrogen.

Determining the bioactive conformation, often through techniques like X-ray crystallography of ligand-protein complexes or transferred Nuclear Overhauser Effect (trNOE) NMR spectroscopy, is a cornerstone of rational drug design. nih.gov

Targeted Design Based on Mechanistic Insights and SAR Elucidation

The ultimate goal of SAR and conformational studies is to enable the targeted design of improved molecules. This process is iterative and integrates experimental data with computational modeling.

Hit Identification : A research program might begin with a "hit" compound, such as a spiro-sulfonamide derivative identified from a high-throughput screen. google.com

SAR-Guided Optimization : Initial SAR data, like the hypothetical table in section 4.2, provides a roadmap for optimization. If a methoxy group at the C7 position is found to be beneficial, designers would explore other substituents at that position to probe the limits of the corresponding pocket in the target protein.

Computational Modeling : Molecular docking can be used to generate a hypothesis for the binding mode of the initial hit within the target's active site. This model can rationalize the observed SAR. For example, it might show that the C7-methoxy group fits into a small, greasy pocket, explaining why larger groups at that position are detrimental.

Mechanistic Elucidation : Understanding how the compound inhibits the target on a mechanistic level is crucial. For sulfonamides, this often involves interaction with a key metal ion or catalytic residue. nih.gov Design efforts would focus on optimizing this key interaction.

Property-Based Design : Beyond potency, rational design also involves tuning other properties, such as solubility, metabolic stability, and cell permeability, to create a viable drug candidate.

By combining these approaches, medicinal chemists can transform a simple starting scaffold like this compound into a highly optimized lead compound for a specific therapeutic target.

Computational and Theoretical Investigations of Isochroman 4 Sulfonamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. journalijar.comijpras.com This technique is instrumental in drug discovery for screening large compound libraries and understanding drug-receptor interactions at a molecular level. ijpras.com

In the context of isochroman-4-sulfonamide and related sulfonamide derivatives, molecular docking studies have been crucial in elucidating their binding modes with various biological targets. For instance, docking studies of sulfonamide analogues against dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme, have revealed specific interactions such as hydrogen bonding and π-π stacking with key residues, explaining their antibacterial activity. excli.de Similarly, docking simulations have been employed to investigate the interactions of aryl sulfonamide derivatives with the anti-apoptotic protein Mcl-1, a target in cancer therapy. qub.ac.uk These studies help in understanding the structure-activity relationship and guide the design of more potent inhibitors. qub.ac.uk

The binding potential of drugs to their targets is often evaluated based on binding energy, the number of interacting residues, and the types of interactions (e.g., hydrogen bonds). nih.gov For example, docking studies of alkynyl(triphenylphosphine)gold(I) complexes with targets like thioredoxin reductase (TrxR) and DNA have identified key amino acid residues and base pairs involved in the binding, with binding energies ranging from -6.86 to -9.97 kcal/mol. ijcrcps.com

The process typically involves preparing the 3D structures of the target protein and the ligand. Water molecules and existing ligands are often removed from the protein's crystal structure to prepare the binding site for docking. nih.gov

Table 1: Examples of Molecular Docking Studies on Sulfonamide-Related Compounds

| Compound Class | Target Protein | Key Findings |

| Sulfonamide analogues | Dihydropteroate synthase (DHPS) | Identified key ionic, hydrogen bonding, and π-π interactions responsible for antibacterial activity. excli.de |

| Aryl sulfonamide derivatives | Mcl-1 | Elucidated binding modes to guide the design of potent anticancer agents. qub.ac.uk |

| Alkynyl(triphenylphosphine)gold(I) complexes | Thioredoxin reductase (TrxR), DNA | Determined detailed molecular binding modes and identified key interacting residues. ijcrcps.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational stability and binding dynamics of molecules, which is crucial for understanding their biological function. unige.chpurdue.edu

In the study of complex biomolecules like chondroitin (B13769445) sulfate, a member of the glycosaminoglycan (GAG) family, MD simulations have been used to explore the conformational space of its building blocks. nih.gov These simulations have revealed that the flexibility and conformational dynamism of these molecules are influenced by factors such as linkage type and sulfation patterns. nih.gov For instance, 1→3-linked sequences were found to be more flexible than 1→4-linked sequences due to the absence of certain intramolecular hydrogen bonds. nih.gov

MD simulations can also elucidate the role of solvent molecules in stabilizing different conformations. The presence of bridging water molecules can contribute to the stability of certain molecular topologies. nih.gov The energy landscapes derived from these simulations can show how modifications, such as sulfation, affect the conformational diversity of a molecule. nih.gov

While specific MD simulation studies focused solely on this compound are not widely available in the provided search results, the principles and applications of this technique to similar and related molecular systems highlight its potential for investigating the conformational preferences and dynamic behavior of this compound derivatives. Such studies would be invaluable for understanding how these compounds interact with their biological targets and for the rational design of new drugs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of molecules. nih.govmdpi.com These methods are increasingly used to complement experimental data in chemical analysis. nih.gov

For sulfonamide derivatives, DFT calculations have been employed to optimize molecular structures and to simulate spectroscopic data like FT-IR, UV-Vis, and NMR spectra. nih.gov The good agreement between the calculated and experimental data confirms the molecular structure and provides a deeper understanding of the electronic transitions and vibrational modes. nih.gov For instance, in a study of a sulfonamide Schiff base, DFT calculations helped to identify the characteristic azomethine group peak in the 1H NMR spectrum and the asymmetric and symmetric stretching vibrations of the SO2 group in the FT-IR spectrum. nih.gov

DFT is also used to analyze various molecular properties that are crucial for drug design, including the molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions. nih.gov MESP maps are valuable for understanding intermolecular interactions, as they show the distribution of electron density and can predict sites for electrophilic and nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

In the study of sulfonamide-substituted silatranes, DFT calculations were used to investigate their supramolecular structure and the nature of intermolecular interactions, such as hydrogen bonds. mdpi.com These calculations can also assess the effect of the environment on molecular properties by performing simulations in both the gas phase and in a polar medium. nih.gov

Table 2: Applications of DFT in the Study of Sulfonamide-Related Compounds

| Application | Key Insights |

| Structural Optimization | Provides optimized molecular geometries that can be compared with experimental data. nih.gov |

| Spectroscopic Analysis | Simulates FT-IR, UV-Vis, and NMR spectra to aid in the characterization of synthesized compounds. nih.gov |

| Electronic Properties | Calculates MESP, HOMO-LUMO gap, and other descriptors to predict reactivity and intermolecular interactions. nih.govnih.gov |

| Supramolecular Chemistry | Investigates the nature and strength of intermolecular interactions, such as hydrogen bonds, in the solid state. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk This method is widely used in drug design to predict the activity of new compounds and to optimize the structure of lead compounds to enhance their efficacy. japsonline.com

QSAR models are developed using a set of compounds with known activities and a variety of molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). qub.ac.ukjapsonline.com

Several QSAR studies have been conducted on sulfonamide and related heterocyclic compounds. For example, a QSAR study on isoquinoline (B145761) sulfonamide derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3) revealed the importance of certain 3D-MoRSE descriptors in predicting their inhibitory activity. japsonline.com In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for chromone (B188151) derivatives as monoamine oxidase (MAO) inhibitors, which showed a good correlation between the steric, electrostatic, and hydrogen bond acceptor fields and the inhibitory activity. nih.gov

The predictive power of a QSAR model is assessed through various statistical validation methods. japsonline.comnih.gov Once a reliable model is established, it can be used to screen virtual libraries of compounds and to guide the synthesis of new derivatives with improved biological activity. For instance, based on QSAR modeling, new sulfonamide derivatives of 3-phenyl-1H-isochromen-1-one were rationally designed as potential anticancer agents. researchgate.net

Table 3: Examples of QSAR Studies on Sulfonamide-Related Compounds

| Compound Class | Target/Activity | Key Findings |

| Isoquinoline sulfonamide derivatives | AKR1C3 inhibition | 3D-MoRSE descriptors were found to be crucial for predicting inhibitory activity. japsonline.com |

| Chromone derivatives | MAO inhibition | Steric, electrostatic, and hydrogen bond acceptor fields were important for activity. nih.gov |

| Aryl sulfonamide derivatives | Mcl-1 inhibition | Multiple QSAR models were developed to understand the structure-activity relationship. qub.ac.uk |

| 3-phenyl-1H-isochromen-1-one sulfonamides | Anticancer activity | QSAR models were used for the rational design of new compounds. researchgate.net |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in a Research Context

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery research. researchgate.net These computational methods allow for the early assessment of the pharmacokinetic profile of potential drug candidates, helping to identify compounds with favorable drug-like properties and to reduce the likelihood of late-stage failures in drug development. researchgate.netrroij.com

Various computational tools and models are available to predict a wide range of ADME properties. For instance, Lipinski's rule of five is a widely used guideline to evaluate the drug-likeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. excli.derroij.com

In the context of sulfonamide derivatives, in silico ADME predictions have been used to assess their potential as oral drug candidates. excli.denih.govnih.gov These studies often involve the prediction of properties such as human intestinal absorption, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. excli.demdpi.com

For example, a study on a series of sulfonamide analogues predicted that they would have few metabolites and lack human ether-a-go-go related gene (hERG) potassium channel liabilities, which is a positive safety indicator. excli.de However, some compounds were predicted to have poor human intestinal absorption. excli.de In another study, a sulfonamide Schiff base was predicted to have a favorable ADMET profile, making it a suitable candidate for a non-toxic oral drug. nih.gov

These in silico predictions, while not a substitute for experimental testing, provide valuable insights that can guide the selection and optimization of compounds in the early stages of drug discovery.

Table 4: Commonly Predicted ADME Properties in In Silico Studies

| Property | Description |

| Human Intestinal Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the BBB and enter the central nervous system. mdpi.com |

| P-glycoprotein (P-gp) Inhibition | Predicts whether a compound is likely to inhibit this important efflux transporter. excli.de |

| Cytochrome P450 (CYP) Inhibition | Predicts the potential of a compound to inhibit key drug-metabolizing enzymes. mdpi.com |

| hERG Inhibition | Predicts the risk of a compound causing cardiotoxicity by blocking the hERG potassium channel. excli.de |

| Drug-likeness | Assesses whether a compound has physicochemical properties consistent with known oral drugs (e.g., using Lipinski's rule of five). excli.de |

Advanced Analytical Methodologies in Isochroman 4 Sulfonamide Research

Development and Validation of LC-MS/MS Methods for Trace Analysis in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of sulfonamides in various research samples due to its high sensitivity and specificity. scielo.brresearchgate.net The development of a robust LC-MS/MS method is critical for accurately measuring trace levels of isochroman-4-sulfonamide. The process involves meticulous sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often begins with protein precipitation, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. nih.gov Chromatographic separation is typically achieved using a high-performance liquid chromatography (HPLC) system, often with columns like a C18, which separates the analyte from other compounds based on its physicochemical properties. nih.govnih.gov Gradient elution, where the mobile phase composition is varied over time, is commonly employed to achieve optimal separation. researchgate.netnih.gov Detection is performed on a triple quadrupole tandem mass spectrometer, which provides excellent selectivity and sensitivity through techniques like multiple reaction monitoring (MRM). nih.gov

Method validation is performed to ensure reliability, in accordance with established guidelines. scielo.brnih.gov Key validation parameters include specificity, linearity, sensitivity (limit of detection and quantitation), accuracy, precision, matrix effects, and stability. nih.gov Linearity is typically established over a defined concentration range, with correlation coefficients (R²) greater than 0.99 being the standard. rsc.org Accuracy is assessed by recovery studies at different concentration levels, with results between 70-120% generally considered acceptable. nih.gov Precision, measured by the relative standard deviation (RSD), should ideally be within a 15% limit. nih.gov

Table 1: Typical Validation Parameters for LC-MS/MS Analysis of Sulfonamides

| Parameter | Typical Acceptance Criteria | Research Finding Example | Citation |

|---|---|---|---|

| Linearity (R²) | ≥ 0.98 - 0.99 | Calibration curves were linear over the concentration range of 0.5–50 ng/ml. | nih.govnih.gov |

| Limit of Quantitation (LOQ) | Varies by analyte/matrix | 0.01–0.05 µg/g | nih.gov |

| Accuracy (% Recovery) | 70 - 120% | Recoveries ranged from 86.1% to 109.0%. | nih.gov |

| Precision (% RSD) | < 15 - 20% | Intra‐and interday precisions for all the analytes ranged from 3.70% to 11.5%. | nih.gov |

| Specificity | No significant interfering peaks | Evaluated by analyzing blank samples from multiple sources. | nih.gov |

High-Resolution Chromatographic Techniques for Compound Separation and Purification

The isolation and purification of this compound from reaction mixtures or biological matrices are critical steps for obtaining pure material for further study. High-resolution chromatographic techniques are indispensable for this purpose. nih.gov These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for both analytical-scale separation and preparative-scale purification. nih.govnih.gov UHPLC, which uses columns with sub-2 µm particles, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov For purification, analytical-scale separations are often scaled up to semi-preparative or preparative HPLC. nih.gov This allows for the isolation of larger quantities of the target compound. chromatographyonline.com

Another technique, Flash Chromatography , offers a rapid method for purifying reaction products. units.it It is an air-pressure-driven hybrid of medium-pressure and short-column chromatography that is inexpensive and fast, suitable for separating samples from milligrams to several grams. units.it While its resolution is more moderate than HPLC, it is highly effective for preliminary purification, which can simplify subsequent high-resolution steps. units.it The choice of solvent system is crucial and is often optimized first using analytical thin-layer chromatography (TLC). units.itresearchgate.net

Table 2: Comparison of High-Resolution Chromatographic Techniques

| Technique | Primary Use | Resolution | Sample Scale | Key Features | Citation |

|---|---|---|---|---|---|

| Analytical HPLC | Quantification, Purity Check | High | Microgram (µg) | High sensitivity, quantitative analysis. | nih.gov |

| UHPLC | Quantification, Metabolite Profiling | Very High | Nanogram (ng) to µg | Uses sub-2 µm particles for high throughput and resolution. | nih.gov |

| Preparative HPLC | Purification, Isolation | High | Milligram (mg) to Gram (g) | Scaled-up version of analytical HPLC for isolating pure compounds. | chromatographyonline.com |

| Flash Chromatography | Rapid Purification | Moderate | Milligram (mg) to >10 Grams (g) | Fast, inexpensive, pressure-driven, ideal for routine purification. | units.it |

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Cryo-EM for target binding)

Understanding how this compound interacts with its biological targets is key to elucidating its mechanism of action. Advanced spectroscopic and imaging techniques, particularly cryogenic electron microscopy (Cryo-EM), have become powerful tools for this purpose. elifesciences.org

Cryo-EM allows for the determination of high-resolution structures of biomolecular complexes, including proteins bound to small-molecule inhibitors like sulfonamides. elifesciences.orgresearchgate.net This technique has been used to reveal unprecedented binding sites and modes for sulfonamide-class inhibitors targeting voltage-gated sodium (NaV) channels. elifesciences.org For example, studies have shown that arylsulfonamide inhibitors can bind to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel, trapping it in an activated conformation. elifesciences.org By visualizing the inhibitor-bound complex at near-atomic resolution (e.g., 2.2–3.0 Å), researchers can identify specific amino acid interactions, such as salt-bridge bonds between the sulfonamide group and arginine residues. elifesciences.org This structural information is invaluable for the rational design of new, more potent, and selective hybrid inhibitors. elifesciences.org The ability of Cryo-EM to capture different conformational states of a target protein provides unique insights into the dynamic nature of inhibitor binding. researchgate.netnih.gov

Other spectroscopic techniques are also employed to study the binding interactions of isochroman (B46142) compounds with biological macromolecules like DNA. researchgate.net Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to determine binding modes, binding constants, and conformational changes upon complex formation. researchgate.net Computational modeling is often used to corroborate these experimental findings. researchgate.netschrodinger.com

Table 3: Application of Cryo-EM in Sulfonamide Inhibitor Research

| Application | Information Gained | Significance | Citation |

|---|---|---|---|

| Target-Inhibitor Complex Structure | High-resolution 3D structure of the protein-ligand complex. | Reveals the precise binding pocket and orientation of the inhibitor. | elifesciences.org |

| Binding Mode Analysis | Identification of specific molecular interactions (e.g., hydrogen bonds, salt bridges). | Explains the structural basis for inhibitor affinity and selectivity. | elifesciences.org |

| Conformational State Trapping | Visualization of the target protein in a specific functional state (e.g., activated, inactivated). | Elucidates the mechanism by which the inhibitor modulates protein function. | elifesciences.org |

| Rational Drug Design | Provides a structural blueprint for designing novel inhibitors with improved properties. | Enables structure-guided optimization of lead compounds. | elifesciences.orgschrodinger.com |

Future Directions and Emerging Research Avenues for Isochroman 4 Sulfonamide Chemistry

Design and Synthesis of Novel Isochroman-4-sulfonamide Scaffolds with Enhanced Properties

The future of this compound chemistry lies in the rational design and synthesis of new scaffolds with superior potency, selectivity, and pharmacokinetic profiles. A primary strategy involves creating hybrid molecules by linking the core scaffold to other pharmacophores to achieve dual or synergistic activities. For instance, drawing inspiration from research on isochroman-4-one (B1313559) derivatives, novel isochroman-4-sulfonamides could be designed to incorporate nitric oxide (NO)-releasing moieties. researchgate.net This approach could yield compounds with combined sulfonamide-based activity and the vasodilatory effects of NO, potentially creating novel antihypertensive agents. researchgate.net

Another promising direction is the decoration of the isochroman (B46142) ring or the sulfonamide group with diverse chemical entities. The synthesis of discovery libraries using the this compound core as a central scaffold can accelerate the identification of new lead compounds. chemdiv.com This involves creating variations at multiple points on the molecule to explore the structure-activity relationship (SAR) systematically. chemdiv.com For example, different aryl or heterocyclic groups could be substituted on the sulfonamide nitrogen, a strategy that has proven effective for other sulfonamide classes. bioorganica.com.ua

Furthermore, enantioselective synthesis will be crucial. Many bioactive molecules are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Future work should focus on developing stereoselective synthetic routes to access enantiomerically pure this compound derivatives, allowing for a more precise evaluation of their biological effects. nih.gov

Exploration of Untapped Biological Targets and Therapeutic Indications

While sulfonamides are classically known as antimicrobial agents, the isochroman component suggests a much broader potential therapeutic landscape. opentextbc.caceon.rs Future research should venture beyond traditional applications to explore untapped biological targets.

Potential Therapeutic Areas for Exploration:

Antihypertensive Agents: Inspired by related isochroman-4-one natural products and their derivatives, which have shown potent antihypertensive and vasodilatory effects, isochroman-4-sulfonamides should be investigated for activity against cardiovascular targets like α1-adrenergic receptors. researchgate.net

Anticancer Agents: Sulfonamide derivatives are increasingly recognized for their anticancer potential. bioorganica.com.ua Research on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonamides, though they showed low cytotoxicity in one study, opens the door to further investigation of related scaffolds against various cancer cell lines. bioorganica.com.uaresearchgate.net The isochroman nucleus itself is found in compounds with cytotoxic effects, making the hybrid scaffold a candidate for novel oncology drugs. researchgate.net

Neurodegenerative Diseases: Certain isochroman-4-one derivatives have been designed and evaluated for their potential in treating Alzheimer's disease, showing anti-acetylcholinesterase (AChE) and antioxidant activity. researchgate.net This suggests that isochroman-4-sulfonamides could be explored as neuroprotective agents, a largely untapped indication for this class. researchgate.net

Anti-inflammatory and Antimicrobial Activity: The foundational activities of both isochromans (anti-inflammatory) and sulfonamides (antimicrobial) should be systematically evaluated. ceon.rsontosight.ai This includes testing against a broad panel of bacterial and fungal pathogens, especially resistant strains where novel mechanisms are needed. nih.govbasicmedicalkey.com

Unbiased transcriptomic analysis of cells treated with novel this compound derivatives could reveal unexpected effects on signaling pathways, pointing toward entirely new therapeutic applications. mdpi.com

Application of Artificial Intelligence and Machine Learning in Isochroman-Sulfonamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery of new medicines, and these technologies can be powerfully applied to the this compound class. mdpi.comaccscience.com

Key AI/ML Applications:

Generative Chemistry: AI algorithms can design vast virtual libraries of novel this compound structures from scratch. accscience.com These models can be trained on existing chemical data to generate molecules with a high probability of possessing desired drug-like properties.

Predictive Modeling: ML models, such as deep neural networks (DNNs) and support vector machines (SVMs), can be developed to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new designs before they are synthesized. researchgate.netnih.gov This in silico screening significantly reduces the time and cost associated with identifying promising candidates. nih.gov

Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel protein targets that may be modulated by this compound derivatives. accscience.comnih.gov This can help uncover new mechanisms of action and expand the range of treatable diseases.

Retrosynthesis Analysis: AI tools can predict efficient synthetic routes for complex, novel this compound scaffolds, aiding chemists in the lab. nih.gov

By integrating AI and ML, the design-synthesize-test cycle can be dramatically accelerated, enabling a more rapid and cost-effective exploration of the chemical space around this scaffold. researchgate.net

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

The pharmaceutical industry is increasingly focused on sustainability. Future research must prioritize the development of green chemistry approaches for synthesizing isochroman-4-sulfonamides. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Promising Green Synthesis Strategies:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. sci-hub.se Methods for synthesizing sulfonamides in water, often using a simple base like sodium carbonate as an HCl scavenger, have been established and could be adapted for the final coupling step in this compound synthesis. sci-hub.sescilit.com

Catalytic Methods: Developing novel catalysts can improve efficiency and reduce waste. For instance, a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured, magnetic catalyst (nano-Ru/Fe₃O₄) has been used for the direct coupling of alcohols and sulfonamides, offering a potentially greener route. nih.gov

Electrochemical Synthesis: Electrochemistry provides a powerful and environmentally friendly alternative to traditional chemical oxidants and reductants, often with high selectivity and milder reaction conditions. rsc.orgchemistryworld.com Cobalt-catalyzed electrochemical annulation has been used to create related sultams, suggesting that similar electrochemical C-H activation or coupling strategies could be developed for this compound synthesis. rsc.orgmdpi.com

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions represents an ideal green chemistry scenario and has been successfully applied to the synthesis of other N-alkyl and N-arylsulfonamides. sci-hub.se

Adopting these methods would not only reduce the environmental impact of producing these compounds but also often leads to higher yields and purities. scilit.com

Deeper Mechanistic Insights into Selectivity and Biological Pathways

A fundamental future challenge is to move beyond identifying what isochroman-4-sulfonamides do, to understanding how they do it. Elucidating their mechanism of action and the basis of their selectivity is critical for developing them into safe and effective drugs.

Future research should focus on:

Target Engagement Studies: Identifying the direct molecular targets of active compounds using techniques like biochemical assays, thermal shift assays, and affinity-based proteomics.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins (e.g., enzymes, receptors) can reveal the precise molecular interactions responsible for binding and inhibition. This knowledge is invaluable for structure-based drug design.

Pathway Analysis: Investigating how these compounds affect cellular signaling pathways is crucial. For example, studies on related isochroman-4-one hybrids have shown regulation of the AMPK signaling pathway. mdpi.com It would be important to determine if isochroman-4-sulfonamides act through similar or different pathways.

Selectivity Profiling: A key question is whether these hybrid molecules act as classical sulfonamides (e.g., inhibiting dihydropteroate (B1496061) synthase) or through a mechanism associated with the isochroman moiety, or both. nih.govmhmedical.com It will be essential to profile their activity against a panel of bacterial and mammalian enzymes to understand their selectivity, which is a critical factor for minimizing off-target side effects. nih.gov For example, some novel sulfonamides show high selectivity for bacterial carbonic anhydrases over human isoforms, a desirable property that should be investigated for this class. nih.gov

By gaining these deeper mechanistic insights, researchers can rationally optimize this compound scaffolds to enhance their therapeutic effects while minimizing potential toxicity.

Q & A

Q. What Boolean search strategies optimize literature retrieval for this compound on academic databases?

Q. How can interdisciplinary teams collaborate effectively on this compound projects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.